molecular formula C19H21NO3 B1388191 Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 939757-61-6

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1388191
M. Wt: 311.4 g/mol
InChI Key: ZFHOJYCXBWSOAW-MSOLQXFVSA-N
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Description

“Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzyl group and a 3-methoxyphenyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the benzyl group, and the 3-methoxyphenyl group can all participate in various chemical reactions .

Future Directions

The future directions for “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

(3R,4S)-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHOJYCXBWSOAW-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916795
Record name 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS RN

939757-61-6
Record name 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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